molecular formula C8H8O2S B11755665 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid

Cat. No.: B11755665
M. Wt: 168.21 g/mol
InChI Key: WZDHSHKLYKPDMB-UHFFFAOYSA-N
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Description

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a cyclopentane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of thiophene derivatives with cyclopentane derivatives in the presence of a strong acid or base. The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic processes to enhance yield and efficiency. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .

Scientific Research Applications

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
  • 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid

Uniqueness

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid is unique due to its specific ring fusion and functional group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylic acid

InChI

InChI=1S/C8H8O2S/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10)

InChI Key

WZDHSHKLYKPDMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CSC(=C2C1)C(=O)O

Origin of Product

United States

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